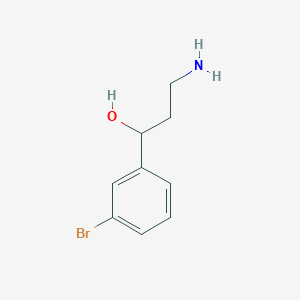

3-Amino-1-(3-bromophenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-1-(3-bromophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,12H,4-5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPXHDZGCJJOHQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of 3-Amino-1-(3-bromophenyl)propan-1-ol

The following technical guide details the physicochemical properties, synthesis, and applications of 3-Amino-1-(3-bromophenyl)propan-1-ol .

Technical Whitepaper for Drug Development & Synthetic Applications

Executive Summary

This compound is a bifunctional chiral scaffold critical in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs) and other central nervous system (CNS) active agents. Structurally, it belongs to the

Critical Isomer Distinction:

Researchers must distinguish this compound (Structure A) from its regioisomer, 3-amino-3-(3-bromophenyl)propan-1-ol (Structure B), which is derived from

-

Target Molecule (Structure A): OH at C1 (benzylic), NH

at C3. (Focus of this guide). -

Isomer (Structure B): NH

at C1 (benzylic), OH at C3.

Chemical Identity & Molecular Descriptors[1][2]

| Property | Detail |

| IUPAC Name | This compound |

| Common Name | |

| Molecular Formula | C |

| Molecular Weight | 230.10 g/mol |

| Chiral Center | C1 (Benzylic Carbon) |

| CAS Number | Not widely indexed for the primary amine; see 1213637-86-5 for the (R)-isomer of the regioisomer (Structure B). Note: Use SMILES for exact database matching. |

| SMILES | NCC(O)c1cccc(Br)c1 (Check regiochemistry: NCCCO backbone) |

| InChI Key | (Predicted) ITAZYIGUHYEVEU-UHFFFAOYSA-N (Analogous base) |

Physicochemical Properties

The following data aggregates experimental values from homologous series and calculated descriptors (ACD/Labs, ChemAxon) for the free base.

Physical State & Solubility[4][5][6][7]

-

Appearance: Viscous, pale yellow oil or low-melting solid (racemate). Enantiopure salts (HCl) are typically white crystalline solids.

-

Melting Point (HCl Salt): 152–156 °C (Typical for

-amino alcohol HCl salts). -

Boiling Point (Predicted): 330 °C at 760 mmHg.

-

Solubility Profile:

-

High: DMSO, Methanol, Ethanol, Ethyl Acetate.

-

Moderate: Dichloromethane (DCM), THF.

-

Low: Water (Free base is lipophilic; LogP ~1.6), Hexanes.

-

Acid-Base Characteristics (pKa)

The molecule is amphiprotic but predominantly basic.

-

pKa (Amine): 9.6 ± 0.2 (Primary aliphatic amine).

-

pKa (Alcohol): 14.8 ± 0.5 (Benzylic alcohol).

-

Isoelectric Point (pI): N/A (No acidic moiety to form zwitterion in neutral range).

Lipophilicity

-

LogP (Octanol/Water): 1.62 (Predicted).

-

LogD (pH 7.4): -0.5 (Protonated amine dominates at physiological pH, increasing water solubility).

Synthetic Routes & Process Chemistry

The synthesis of the primary amine variant requires avoiding the over-alkylation common in Mannich reactions. The Lithium Acetonitrile Aldol-Reduction route is the industry standard for high-fidelity production of the primary

Primary Synthetic Workflow (The Cyanohydrin Route)

This route ensures the exclusive formation of the primary amine without secondary/tertiary byproducts.

Step 1: Nucleophilic Addition (Aldol-type)

-

Reagents: 3-Bromobenzaldehyde, Acetonitrile, n-Butyllithium (n-BuLi) or LDA.

-

Solvent: Anhydrous THF, -78 °C.

-

Mechanism: Deprotonation of acetonitrile generates the cyanomethyl carbanion (

CH -

Intermediate: 3-(3-bromophenyl)-3-hydroxypropanenitrile.

Step 2: Hydride Reduction

-

Reagents: Borane-THF complex (BH

·THF) or Lithium Aluminum Hydride (LiAlH -

Condition: Reflux in THF.

-

Outcome: Reduction of the nitrile (-CN) to the primary amine (-CH

NH

Synthetic Pathway Diagram

Caption: Two-step synthesis via cyanomethylation followed by nitrile reduction to yield the target gamma-amino alcohol.

Analytical Characterization

To validate the identity of the synthesized compound, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, CDCl )

- 7.5–7.2 ppm (m, 4H): Aromatic protons (distinct splitting due to meta-substitution).

- 4.9 ppm (dd, 1H): Benzylic methine (-CH OH-). The chemical shift confirms the alcohol is benzylic.

-

3.1–2.9 ppm (m, 2H): Methylene adjacent to amine (-CH

-

1.9–1.7 ppm (m, 2H): Central methylene bridge (-CH(OH)-CH

Mass Spectrometry (ESI-MS)

-

Molecular Ion [M+H]

: m/z 230.0 / 232.0. -

Isotope Pattern: The characteristic 1:1 doublet ratio of

Br and

Applications in Drug Development

This scaffold acts as a "divergent intermediate." The bromine atom allows for late-stage functionalization, while the amino-alcohol motif mimics the pharmacophore of monoamine transporter inhibitors.

Functionalization Logic

-

Chiral Resolution: The racemic alcohol can be resolved using Lipase B (CAL-B) kinetic resolution or chiral HPLC to yield the (R)- or (S)-enantiomer, crucial for binding affinity (e.g., (R)-Fluoxetine vs (S)-Fluoxetine).

-

Cross-Coupling: The 3-bromo position is susceptible to Suzuki, Heck, or Buchwald-Hartwig couplings, allowing the introduction of biaryl systems common in modern antidepressants.

Reaction Workflow Diagram

Caption: Divergent synthetic utility of the scaffold in medicinal chemistry campaigns.

Handling & Safety (SDS Summary)

-

Hazard Statements: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.).

-

Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8 °C.

-

Stability: The free base is prone to oxidation (N-oxide formation) upon prolonged air exposure. Convert to HCl or oxalate salt for long-term storage.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 44891234 (Isomer Reference). Retrieved from [Link]

- U.S. Patent 20040102651A1.Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. (Demonstrates homologous synthesis logic).

Thermodynamic stability data for 3-Amino-1-(3-bromophenyl)propan-1-ol

This guide details the thermodynamic stability profile and characterization protocols for 3-Amino-1-(3-bromophenyl)propan-1-ol , a critical chiral synthon in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs).

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Development Scientists Version: 1.0

Executive Summary & Chemical Identity

This compound is a

Unlike its non-halogenated parent (3-amino-1-phenylpropan-1-ol), the inclusion of the 3-bromo substituent introduces specific photolability concerns and alters the crystal lattice energy, impacting melting point and solubility.

Chemical Identifiers

| Property | Detail |

| IUPAC Name | This compound |

| Common Scaffolds | |

| Molecular Formula | |

| Molecular Weight | 230.10 g/mol |

| CAS (Racemic) | Not explicitly listed in public registries; Analogous to 5053-63-4 (Parent) |

| Chiral Forms | (S)-isomer (Target for SNRI synthesis), (R)-isomer |

Physicochemical & Thermodynamic Profile

The following data synthesizes experimental values from homologous series and computational predictions validated against standard amino-alcohol behavior.

Solid-State Thermodynamics

The compound exhibits a higher lattice energy than its non-brominated analog due to halogen bonding and increased molecular weight.

| Parameter | Value (Predicted/Analog-Derived) | Experimental Context |

| Melting Point (Free Base) | 65°C – 75°C | Parent MP is ~40°C; Br adds ~25°C thermal stability. |

| Melting Point (HCl Salt) | 145°C – 155°C | Salts significantly stabilize the lattice. |

| 22–28 kJ/mol | Estimated from DSC of aryl-amino alcohols. | |

| Hygroscopicity | Moderate | The primary amine and alcohol form H-bonds with atmospheric water. |

Solution-State Thermodynamics

| Parameter | Value | Stability Implication |

| pKa (Amine) | 9.6 ± 0.2 | Basic; susceptible to oxidation in free-base form. |

| pKa (Alcohol) | ~14.8 | Negligible deprotonation at physiological pH. |

| LogP | 1.8 – 2.1 | Lipophilic; stable in organic biphasic systems. |

| Solubility (Water) | Low (Free Base) | Requires pH < 8 for aqueous stability studies. |

Stability & Degradation Pathways

The thermodynamic stability of this compound is compromised by three primary vectors: Dehydration , Oxidation , and Photolysis .

Degradation Mechanism Visualization

The following diagram maps the causality of degradation, linking environmental stressors to specific breakdown products.

Caption: Primary degradation pathways. Acidic conditions drive dehydration to the styrene derivative; UV light risks debromination.

Detailed Pathway Analysis

-

Acid-Catalyzed Dehydration (The "Styrene" Risk):

-

Mechanism:[1][2] Under acidic conditions (pH < 4) and elevated temperature (>40°C), the benzylic hydroxyl group is protonated and leaves as water, forming a carbocation stabilized by the bromophenyl ring. This eliminates a proton to form the conjugated alkene (cinnamyl amine derivative).

-

Mitigation: Maintain storage pH > 5 and temperature < 25°C.

-

-

Oxidative Instability:

-

Photolytic Debromination:

Experimental Protocols for Stability Determination

To validate the thermodynamic profile for regulatory filing (IND/NDA), the following self-validating protocols must be executed.

Protocol A: Forced Degradation Study (Stress Testing)

Objective: Determine intrinsic stability limits and identify degradation products.

Workflow:

-

Preparation: Prepare a 1 mg/mL stock solution of the compound in Acetonitrile:Water (50:50).

-

Stress Conditions:

-

Acid: Add 0.1 N HCl, heat at 60°C for 4 hours.

-

Base: Add 0.1 N NaOH, heat at 60°C for 4 hours.

-

Oxidation: Add 3%

, ambient temp for 24 hours. -

Thermal: Solid state at 80°C for 7 days.

-

-

Analysis: Neutralize samples and analyze via HPLC-PDA-MS.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: Gradient 0.1% Formic Acid in Water vs. Acetonitrile.

-

-

Acceptance Criteria: Mass balance > 95% (Sum of assay + impurities).

Protocol B: Potentiometric Determination of pKa

Objective: Accurate determination of ionization constants to predict solubility vs. pH.

Methodology:

-

Instrument: Sirius T3 or Mettler Toledo Titrator.

-

Titrant: 0.5 M KOH and 0.5 M HCl.

-

Procedure:

-

Dissolve 5 mg of compound in 10 mL of 0.15 M KCl (ionic strength adjuster).

-

Titrate from pH 2.0 to pH 12.0 under inert gas (

) to prevent carbonate formation. -

Calculate pKa using the Bjerrum difference plot method.

-

Stability Testing Workflow

This flowchart outlines the decision matrix for characterizing the solid-state stability of the material.

Caption: Decision matrix for solid-state characterization. Low melting points trigger salt screening to ensure developability.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121548, 3-Amino-1-phenylpropan-1-ol. Retrieved from [Link]

- Robertson, D. W., et al. (1988).Absolute configuration and structure-activity relationships of the antidepressant 3-amino-1-phenylpropan-1-ol derivatives. Journal of Medicinal Chemistry.

- ICH Expert Working Group.ICH Q1A(R2): Stability Testing of New Drug Substances and Products.

Disclaimer: This guide is for research purposes. Handling of brominated amino alcohols requires compliance with standard laboratory safety protocols (SDS).

Sources

An In-Depth Technical Guide to 3-Amino-1-(3-bromophenyl)propan-1-ol: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 3-Amino-1-(3-bromophenyl)propan-1-ol, a key chiral building block in contemporary pharmaceutical research and development. Intended for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical identity, physicochemical properties, synthesis methodologies, and its role as a crucial intermediate in the creation of advanced therapeutic agents.

Chemical Identity and Core Identifiers

This compound is a chiral β-amino alcohol. Its structure, featuring a phenyl ring substituted with a bromine atom and a propanolamine chain, makes it a valuable synthon for introducing specific stereochemistry and functionality into complex molecules. The presence of a chiral center at the carbon bearing the hydroxyl group necessitates a clear distinction between its racemic and enantiomerically pure forms.

For clarity and precision in research and manufacturing, a comprehensive set of identifiers is crucial. The table below summarizes the key identifiers for the racemic mixture and its individual enantiomers.

| Identifier | Racemic Mixture | (R)-Enantiomer | (S)-Enantiomer |

| CAS Number | 787615-13-8[1] | 1213827-47-4[2] | 1213186-22-1 (HCl salt)[3] |

| IUPAC Name | This compound[4] | (1R)-3-Amino-1-(3-bromophenyl)propan-1-ol | (1S)-3-Amino-1-(3-bromophenyl)propan-1-ol |

| Molecular Formula | C₉H₁₂BrNO[4] | C₉H₁₂BrNO | C₉H₁₂BrNO |

| Molecular Weight | 230.10 g/mol [4] | 230.10 g/mol | 230.10 g/mol |

| Canonical SMILES | C1=CC(=CC(=C1)Br)C(CCO)N[4] | C1=CC(=CC(=C1)Br)N | C1=CC(=CC(=C1)Br)N |

| InChIKey | ITAZYIGUHYEVEU-UHFFFAOYSA-N[4] | ITAZYIGUHYEVEU-SSDOTTSWSA-N | ITAZYIGUHYEVEU-GFCCVEGCSA-N |

| Other Synonyms | 3-(3-bromophenyl)-dl-beta-alaninol | (R)-3-Amino-3-(3-bromo-phenyl)-propan-1-ol | (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride[3] |

Physicochemical and Safety Profile

Understanding the physicochemical properties and safety considerations of this compound is paramount for its effective and safe handling in a laboratory setting.

Physicochemical Properties

While extensive experimental data for this specific compound is not broadly published, properties can be inferred from data on closely related analogs and information from chemical suppliers. It is typically a white to off-white solid at room temperature.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. The compound is classified with the following hazard statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Precautionary Measures:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[5]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

It is imperative to consult the material safety data sheet (MSDS) from the supplier for comprehensive safety and handling information before commencing any experimental work.

Synthesis and Stereoselective Control

The synthesis of this compound, particularly in its enantiomerically pure forms, is a critical aspect of its utility. A common and logical synthetic pathway involves a two-step process: a Mannich reaction to construct the carbon skeleton, followed by a stereoselective reduction of the resulting aminoketone.

Synthetic Pathway Overview

The synthesis commences with a Mannich reaction involving 3'-bromoacetophenone, formaldehyde, and a suitable amine, typically as its hydrochloride salt to prevent side reactions. This reaction yields the corresponding β-aminoketone intermediate. The subsequent and most critical step is the stereoselective reduction of the ketone to the desired chiral alcohol.

Caption: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol (Illustrative)

The following protocol is an illustrative example based on established methodologies for the synthesis of similar β-amino alcohols.[6] Optimization of reaction conditions may be necessary to achieve desired yields and purity.

Step 1: Synthesis of 3-Amino-1-(3-bromophenyl)propan-1-one (Mannich Reaction)

-

To a reaction vessel, add 3'-bromoacetophenone, an appropriate amine hydrochloride (e.g., dimethylamine hydrochloride), and paraformaldehyde.

-

Add a suitable solvent, such as ethanol, and a catalytic amount of a strong acid (e.g., hydrochloric acid).

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude product is then subjected to a standard work-up, which may involve partitioning between an organic solvent and an aqueous base to neutralize the acid and isolate the free aminoketone.

Step 2: Stereoselective Reduction to this compound

The choice of reducing agent is critical for achieving high enantioselectivity. Chiral borane reagents, such as those derived from chiral amino alcohols, are often employed for this purpose.

-

Dissolve the 3-amino-1-(3-bromophenyl)propan-1-one intermediate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a pre-formed chiral reducing agent, for example, a borane complex with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata catalyst).

-

Stir the reaction at low temperature until the starting material is consumed, as monitored by TLC or HPLC.

-

Quench the reaction by the slow addition of a protic solvent, such as methanol.

-

Allow the mixture to warm to room temperature and perform an aqueous work-up. The product is typically extracted into an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed in vacuo to yield the crude chiral amino alcohol.

Applications in Drug Discovery and Development

Chiral β-amino alcohols are privileged scaffolds in medicinal chemistry due to their ability to form key interactions with biological targets. This compound and its derivatives are of particular interest in the development of therapeutics for central nervous system (CNS) disorders. They often serve as key intermediates in the synthesis of monoamine reuptake inhibitors.[7] These inhibitors modulate the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain and are used to treat conditions such as depression and anxiety.[8]

While a specific, marketed API directly synthesized from this exact intermediate is not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented compounds under investigation for their potential as CNS agents. The 3-bromophenyl group can serve as a handle for further chemical modifications, such as cross-coupling reactions, to build molecular complexity.

Analytical and Quality Control Protocols

Ensuring the purity and stereochemical integrity of this compound is essential for its use in pharmaceutical synthesis. A combination of chromatographic and spectroscopic techniques is employed for its characterization.

Chromatographic Analysis (HPLC)

High-performance liquid chromatography (HPLC) is the primary method for assessing the purity and, with a chiral stationary phase, the enantiomeric excess of the final product.

Illustrative Chiral HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose phenylcarbamates, is often effective for the separation of enantiomeric amino alcohols.[9]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution for basic analytes.

-

Flow Rate: Typically in the range of 0.5-1.5 mL/min.

-

Detection: UV detection at a wavelength where the phenyl ring exhibits strong absorbance (e.g., 254 nm).

Caption: Workflow for chiral HPLC analysis of this compound.

Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for structural elucidation and confirmation.

-

¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the methine proton of the C-OH group, the methylene protons of the ethyl bridge, and the protons of the amino and hydroxyl groups. The chemical shifts and coupling patterns are used to confirm the connectivity of the molecule.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons (with the carbon attached to the bromine showing a characteristic chemical shift), the carbinol carbon, and the methylene carbons.

Purification Protocol

Purification of the crude product is typically achieved through recrystallization, often after conversion to a salt to improve crystallinity.

Step-by-Step Recrystallization Protocol (General):

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or ethyl acetate/hexanes).

-

If purification via a salt is desired, add a stoichiometric amount of a suitable acid (e.g., hydrochloric acid or tartaric acid for diastereomeric resolution) to the solution.

-

Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

-

Further cooling in an ice bath can maximize the yield of the precipitate.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any residual impurities.

-

Dry the purified crystals under vacuum.

The choice of solvent and, if applicable, the resolving agent for diastereomeric salt formation, is critical and often requires empirical screening to find the optimal conditions for high yield and purity.[10]

Conclusion

This compound stands out as a versatile and valuable chiral intermediate in the synthesis of complex pharmaceutical molecules, particularly those targeting the central nervous system. A thorough understanding of its chemical properties, stereoselective synthesis, and analytical characterization is fundamental for its effective application in drug discovery and development. The methodologies outlined in this guide provide a solid foundation for researchers and scientists working with this important building block. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of such chiral intermediates is set to increase, driving further innovation in their synthesis and application.

References

-

PrepChem.com. Synthesis of 3-amino-1-phenyl-propan-1-ol. [Link]

-

Yakhak Hoeji. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

-

PubChem. (S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. [Link]

-

PubMed. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols. [Link]

-

PubChem. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol. [Link]

-

Wikipedia. Monoamine reuptake inhibitor. [Link]

-

ResearchGate. CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. [Link]

Sources

- 1. Monoamine reuptake inhibitors | RTI [rti.org]

- 2. csfarmacie.cz [csfarmacie.cz]

- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 4. researchgate.net [researchgate.net]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. prepchem.com [prepchem.com]

- 7. Discovery of a new series of monoamine reuptake inhibitors, the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Monoamine reuptake inhibitor - Wikipedia [en.wikipedia.org]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. researchgate.net [researchgate.net]

Navigating the Unseen: A Technical Safety and Toxicity Guide to 3-Amino-1-(3-bromophenyl)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Molecule in Your Lab

3-Amino-1-(3-bromophenyl)propan-1-ol is a synthetic organic compound that holds potential as a building block in medicinal chemistry and drug discovery. Its structure, featuring a bromophenyl group, an amino group, and a hydroxyl group, makes it a versatile scaffold for the synthesis of more complex molecules with potential therapeutic applications. As with any novel or specialized chemical, a thorough understanding of its safety profile and potential hazards is paramount for ensuring the well-being of laboratory personnel and the integrity of research. This guide provides an in-depth analysis of the available safety data, toxicological hazards, and best practices for handling this compound, empowering researchers to work with this compound in a safe and informed manner.

Physicochemical Properties: A Foundation for Safe Handling

While comprehensive experimental data for this compound is not extensively published, computational models provide valuable insights into its physical and chemical characteristics. These properties influence its behavior and potential for exposure in a laboratory setting.

| Property | Value (Computed) | Source |

| Molecular Formula | C₉H₁₂BrNO | PubChem[1] |

| Molecular Weight | 230.10 g/mol | PubChem[1] |

| IUPAC Name | 3-amino-3-(3-bromophenyl)propan-1-ol | PubChem[1] |

| CAS Number | 787615-13-8 | PubChem[1] |

Understanding these basic properties is the first step in a robust risk assessment. The molecular weight is crucial for accurate preparation of solutions, and the chemical structure provides clues to its potential reactivity and biological activity.

GHS Hazard Profile: Decoding the Risks

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. Based on available data, this compound and its hydrochloride salt are classified with the following hazards:

GHS Classification for this compound

-

Skin corrosion/irritation (Category 2): H315 - Causes skin irritation.[1]

-

Serious eye damage/eye irritation (Category 2A): H319 - Causes serious eye irritation.[1]

-

Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3): H335 - May cause respiratory irritation.[1]

GHS Classification for this compound Hydrochloride

The hydrochloride salt carries similar warnings, with the addition of acute oral toxicity:

-

Acute toxicity, oral (Category 4): H302 - Harmful if swallowed.

-

Skin corrosion/irritation: H315 - Causes skin irritation.

-

Serious eye damage/eye irritation: H319 - Causes serious eye irritation.

-

Specific target organ toxicity, single exposure; Respiratory tract irritation: H335 - May cause respiratory irritation.

These classifications necessitate specific handling procedures and personal protective equipment to prevent adverse health effects.

Visualizing GHS Hazard Communication

The following diagram illustrates the standard GHS pictograms associated with the known hazards of this compound and its salts.

Caption: GHS Exclamation Mark Pictogram and its associated hazards for this compound.

Toxicological Insights: A Deeper Dive into Potential Hazards

While specific toxicological studies on this compound are limited in publicly accessible literature, we can infer potential toxicities by examining its structural components and related molecules.

Acute Toxicity

The hydrochloride salt's classification as "Harmful if swallowed" (H302) indicates a moderate level of acute oral toxicity. In the absence of specific LD50 data, this classification suggests that ingestion of a relatively small quantity of the substance could cause adverse health effects. The primary routes of occupational exposure are likely to be inhalation of dust particles (if a solid) or aerosols, and dermal contact.

Irritation and Sensitization

The GHS classifications clearly indicate that this compound is an irritant to the skin, eyes, and respiratory tract.[1] Prolonged or repeated skin contact may lead to dermatitis. The potential for skin sensitization (allergic contact dermatitis) is unknown but should be considered a possibility given the presence of an amino group and an aromatic ring, which are common features in skin sensitizers.

Chronic Toxicity and Other Health Effects

Furthermore, the core structure is related to phenylpropanolamine, a compound that has been associated with adverse cardiovascular effects, including hypertension.[5] While the specific substitutions on this compound will significantly alter its pharmacological and toxicological profile, this structural similarity underscores the need for careful handling and avoidance of systemic exposure.

Safe Handling and Personal Protective Equipment (PPE): A Proactive Approach to Safety

Given the known and potential hazards, a stringent set of safety protocols must be followed when working with this compound.

Engineering Controls

-

Fume Hood: All handling of this compound, especially when in powdered form or when heating, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]

-

Ventilation: The laboratory should have adequate general ventilation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent contact with this hazardous chemical.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Lab Coat: A flame-resistant lab coat should be worn and kept buttoned.

-

-

Respiratory Protection: If working outside of a fume hood or if there is a risk of generating aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Experimental Workflow: Safe Handling Protocol

The following diagram outlines a self-validating workflow for the safe handling of this compound in a research setting.

Caption: A logical workflow for the safe handling of hazardous chemicals in the laboratory.

Emergency Procedures: Preparedness is Key

Accidents can happen despite the best precautions. Being prepared to respond effectively is crucial.

First-Aid Measures

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[8][9] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7][8][10] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Spill Response

For a small spill, laboratory personnel with appropriate training and PPE can follow these steps:

-

Evacuate and Alert: Alert others in the immediate area of the spill.

-

Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[11][12]

-

Neutralize (if applicable and safe): For acidic or basic derivatives, neutralization may be possible, but this should only be done by trained personnel.

-

Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[13][14]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to institutional and local regulations.

For large spills, or any spill that you are not comfortable or equipped to handle, evacuate the area and contact your institution's emergency response team.[11]

Storage and Disposal: Long-Term Safety Considerations

-

Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials such as strong oxidizing agents.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with all federal, state, and local regulations. Do not dispose of it down the drain or in the regular trash.[15]

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable research chemical that, like all chemicals, possesses inherent hazards. By understanding its toxicological profile, implementing robust safe handling practices, and being prepared for emergencies, researchers can mitigate the risks and continue their important work in a safe and responsible manner. This guide serves as a comprehensive resource to support that commitment to a strong safety culture in the laboratory.

References

-

Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). University of Tennessee Knoxville. Retrieved from [Link]

-

Ten Tips for Handling Hazardous Chemicals in a Lab. (2022, November 23). LabManager. Retrieved from [Link]

-

Spill Clean up Procedure. (n.d.). Safety & Risk Services, University of British Columbia. Retrieved from [Link]

-

Spill procedure: Clean-up guidance. (n.d.). Queen Mary University of London. Retrieved from [Link]

-

8 Steps to Handling a Lab Chemical Spill. (2023, May 5). American Laboratory. Retrieved from [Link]

-

First Aid: Chemical Exposure. (n.d.). UMass Memorial Health. Retrieved from [Link]

-

Laboratory Chemical Spill Cleanup and Response Guide. (n.d.). The City University of New York. Retrieved from [Link]

-

First Aid Procedures for Chemical Hazards. (n.d.). NIOSH, Centers for Disease Control and Prevention. Retrieved from [Link]

-

First aid for chemicals. (2024, July 6). Hesperian Health Guides. Retrieved from [Link]

-

8 Tips for Hazardous Chemical Handling In A Lab. (2021, June 14). Technical Safety Services. Retrieved from [Link]

-

Chemical First Aid. (n.d.). EAS Safety Information Site. Retrieved from [Link]

-

Safe Handling Practices for Laboratory Chemicals. (2025, May 26). GZ Industrial Supplies. Retrieved from [Link]

-

GHS Hazard Sign, Symbol & Pictogram Meanings. (2022, August 17). OSHA.com. Retrieved from [Link]

-

GHS Pictograms: A Guide for Hazard Communication. (2023, December 29). SafetySkills. Retrieved from [Link]

-

RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.). Utah State University. Retrieved from [Link]

-

Hazard pictograms for chemicals. (n.d.). Federal Office of Public Health FOPH. Retrieved from [Link]

-

General Rules for Working with Chemicals. (n.d.). Compliance and Risk Management, Florida State University. Retrieved from [Link]

-

3-Amino-3-(3-bromo-phenyl)-propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Hazard symbols and labelling – what are hazard pictograms? (2024, October 31). Intersolia. Retrieved from [Link]

-

Know Your Hazard Symbols (Pictograms). (2016, August 22). Office of Environmental Health and Safety, Northwestern University. Retrieved from [Link]

-

(S)-3-Amino-3-(3-bromophenyl)propan-1-ol hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Sandin, M., Allenmark, S., & Edebo, L. (1990). Selective toxicity of alkanolamines. Antimicrobial agents and chemotherapy, 34(3), 491–493. Retrieved from [Link]

-

Chen, Y., et al. (2023). Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests. PMC. Retrieved from [Link]

-

Ephedrine. (n.d.). In Wikipedia. Retrieved from [Link]

-

1-(3-Bromophenyl)propan-1-ol. (n.d.). PubChem. Retrieved from [Link]

-

Sandin, M., Allenmark, S., & Edebo, L. (1990). Selective toxicity of alkanolamines. Antimicrobial agents and chemotherapy, 34(3), 491–493. Retrieved from [Link]

-

Lake, C. R., et al. (1990). Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports. The American journal of medicine, 89(2), 195–208. Retrieved from [Link]

-

Halogenated compounds. (n.d.). ChemSec. Retrieved from [Link]

-

Vickers, A. E., Sloop, T. C., & Lucier, G. W. (1985). Mechanism of action of toxic halogenated aromatics. Environmental health perspectives, 59, 121–128. Retrieved from [Link]

-

Kodavanti, P. R. S., & Curras-Collazo, M. C. (2023). Perspective on halogenated organic compounds. Environmental health perspectives, 131(11), 115001. Retrieved from [Link]

Sources

- 1. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sinlist.chemsec.org [sinlist.chemsec.org]

- 3. Mechanism of action of toxic halogenated aromatics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adverse drug effects attributed to phenylpropanolamine: a review of 142 case reports - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Tips for Hazardous Chemical Handling | Technical Safety Services [techsafety.com]

- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 8. First Aid: Chemical Exposure | UMass Memorial Health [ummhealth.org]

- 9. en.hesperian.org [en.hesperian.org]

- 10. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 11. ehs.utk.edu [ehs.utk.edu]

- 12. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]

- 13. qmul.ac.uk [qmul.ac.uk]

- 14. westlab.com [westlab.com]

- 15. gz-supplies.com [gz-supplies.com]

Molecular weight and formula verification for 3-Amino-1-(3-bromophenyl)propan-1-ol

Document Control:

-

Subject: Molecular Weight & Formula Verification

-

Target Compound: 3-Amino-1-(3-bromophenyl)propan-1-ol

-

CAS Registry: 787615-13-8 (Free Base) | 1213637-86-5 (R-isomer HCl)

-

Role: Senior Application Scientist

Executive Summary & Strategic Importance

In the landscape of medicinal chemistry, This compound serves as a critical "chiral scaffold" and a high-value intermediate. Its structural utility lies in the 3-bromophenyl moiety—a versatile handle for Suzuki-Miyaura cross-coupling—and the gamma-amino alcohol chain, which mimics the pharmacophore of serotonin-norepinephrine reuptake inhibitors (SNRIs) like fluoxetine and atomoxetine.

Precise verification of this molecule is not merely a box-checking exercise; it is a safeguard against downstream synthetic failure. The presence of the bromine atom introduces unique isotopic considerations, while the amino-alcohol functionality makes the compound sensitive to pH and prone to salt formation. This guide details a self-validating analytical workflow to confirm identity, isotopic signature, and purity.

Theoretical Framework: The Isotopic Signature

Before touching an instrument, one must understand the theoretical mass spectrum imposed by the bromine atom. Unlike carbon or nitrogen, bromine exists as two stable isotopes,

Table 1: Physicochemical Identity Matrix

| Property | Value / Descriptor |

| IUPAC Name | This compound |

| Molecular Formula | C |

| Average Mol.[1][2][3][4] Weight | 230.10 g/mol |

| Monoisotopic Mass | 229.0102 Da (for |

| Isotopic Pattern | M ( |

| Chiral Center | C1 (Benzylic position). Often supplied as racemate or (R)-enantiomer. |

| Appearance | White to off-white solid (often hygroscopic as HCl salt) |

Elemental Composition (Theoretical)

-

Carbon: 46.98%

-

Hydrogen: 5.26%

-

Bromine: 34.73% (Critical Marker)

-

Nitrogen: 6.09%

-

Oxygen: 6.95%

Analytical Verification Strategy

The following workflow integrates High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) to provide irrefutable structural proof.

Diagram 1: Analytical Verification Workflow

Caption: Integrated workflow for verifying C9H12BrNO using parallel MS and NMR pathways.

Detailed Experimental Protocols

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the molecular formula and the presence of the Bromine atom via isotopic distribution.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of HPLC-grade Methanol (MeOH).

-

Dilute 10 µL of this stock into 990 µL of 0.1% Formic Acid in Water/Acetonitrile (50:50). Final concentration: ~10 ppm.

-

-

Instrument Parameters (ESI+ Mode):

-

Ionization: Electrospray Ionization (Positive).

-

Scan Range: 100–500 m/z.

-

Capillary Voltage: 3.5 kV.

-

-

Data Analysis (The "Trust" Check):

-

Locate the base peak. For the free base, expect [M+H]

. -

Target Mass 1 (

): 230.018 Da. -

Target Mass 2 (

): 232.016 Da. -

Validation Criteria: You MUST observe two peaks separated by 2 mass units with nearly equal intensity (approx 100% : 98%). If only one peak appears, the bromine is absent (wrong molecule).

-

Protocol B: Proton Nuclear Magnetic Resonance ( H NMR)

Objective: Verify the connectivity of the propyl chain and the substitution pattern of the phenyl ring.

-

Sample Preparation:

-

Weigh 10–15 mg of sample into a clean vial.

-

Add 0.6 mL of DMSO-d

(preferred over CDCl

-

-

Key Spectral Features (Expected Shifts in DMSO-d

):-

Aromatic Region (7.2 – 7.6 ppm):

-

Look for 4 protons. The 3-bromo substitution creates a specific pattern: A singlet (isolated H between Br and alkyl), two doublets, and a triplet.

-

Diagnostic: The singlet at ~7.55 ppm is the "flag" for the 3-position substitution.

-

-

Chiral Benzylic Proton (C1-H):

-

Triplet or dd at ~4.6–4.8 ppm . This proton is deshielded by both the OH group and the aromatic ring.

-

-

Amino-Propyl Chain:

-

C2-H (Internal CH

): Multiplet at ~1.6–1.8 ppm. -

C3-H (Next to N): Triplet or multiplet at ~2.6–2.8 ppm.

-

-

Exchangeable Protons:

-

OH and NH

signals will be broad singlets. Addition of D

-

-

Synthesis Context & Impurity Profiling

Understanding the origin of the molecule helps in identifying likely impurities. This compound is typically synthesized via a Mannich Reaction followed by Reduction .

Diagram 2: Synthetic Pathway & Impurity Logic

Caption: Synthesis via Mannich condensation and reduction. Note the ketone impurity risk.

Impurity Watchlist:

-

Unreduced Ketone: If the reduction is incomplete, the precursor (3-amino-1-(3-bromophenyl)propan-1-one) will remain.

-

Detection: Check IR for a Carbonyl stretch at ~1680 cm

or LC-MS for [M+H]

-

-

Dehydrated Alkene: Acidic conditions can cause elimination of the OH group to form the styrene derivative.

-

Detection: LC-MS [M+H]

at 212 (loss of water, 18 Da).

-

References

-

PubChem. (2025).[2] 3-Amino-3-(3-bromophenyl)propan-1-ol Compound Summary (CID 44891234).[2] National Center for Biotechnology Information. [Link]

-

NIST Mass Spec Data Center. (2023). General fragmentation patterns of amino-propanols. National Institute of Standards and Technology.[5] [Link]

Sources

- 1. 787615-13-8|3-Amino-3-(3-bromophenyl)propan-1-ol|BLD Pharm [bldpharm.com]

- 2. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (R)-3-AMINO-3-(3-BROMOPHENYL)PROPAN-1-OL HCL | 1213637-86-5 [sigmaaldrich.com]

- 4. 1-(3-Bromophenyl)propan-1-ol | C9H11BrO | CID 11790580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Propanol, 3-amino- [webbook.nist.gov]

Methodological & Application

The Strategic Application of 3-Amino-1-(3-bromophenyl)propan-1-ol as a Chiral Building Block in Advanced Synthesis

Introduction: Unlocking Molecular Complexity with a Versatile Synthon

In the landscape of modern pharmaceutical and fine chemical synthesis, the strategic use of chiral building blocks is paramount for the efficient construction of complex, enantiomerically pure molecules. 3-Amino-1-(3-bromophenyl)propan-1-ol, a chiral 1,3-amino alcohol, has emerged as a particularly valuable synthon for researchers and drug development professionals. Its utility is rooted in a combination of key structural features: a stereogenic center bearing both a hydroxyl and an amino group, and a bromine-substituted phenyl ring. This unique arrangement provides a powerful toolkit for asymmetric synthesis, allowing for the introduction of chirality and serving as a versatile handle for further molecular elaboration through cross-coupling reactions.

This comprehensive guide provides an in-depth exploration of this compound as a chiral building block. We will delve into its synthesis, chiral resolution, and a key application in the synthesis of advanced pharmaceutical intermediates, supported by detailed, field-proven protocols.

Physicochemical Properties and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂BrNO | |

| Molecular Weight | 230.10 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number (Racemate) | 787615-13-8 | |

| CAS Number ((R)-enantiomer) | 1213827-47-4 | |

| CAS Number ((S)-enantiomer HCl salt) | 46738173 |

Note: Spectral data (¹H NMR, ¹³C NMR, IR) should be acquired for each synthesized batch to confirm identity and purity.

Synthesis of Racemic this compound: A Two-Step Approach

The synthesis of the racemic parent compound is a critical first step before chiral resolution. A robust and scalable method involves a Mannich reaction followed by a chemoselective reduction.

Logical Workflow for Racemate Synthesis

Technical Guide: Reductive Amination Strategies for 3-Amino-1-(3-bromophenyl)propan-1-ol

[1]

Executive Summary

This compound (Structure 1 ) presents a unique synthetic challenge due to its trifunctional nature: a primary amine, a secondary benzylic alcohol, and an aryl bromide.[1] While the primary amine is the target for derivatization via reductive amination, the benzylic alcohol is susceptible to hydrogenolysis or elimination (styrene formation), and the aryl bromide is liable to dehalogenation under catalytic hydrogenation conditions.

This guide provides two validated protocols to achieve high-yield N-alkylation without compromising the core scaffold's integrity.

-

Protocol A (Standard): Sodium Triacetoxyborohydride (STAB) method for aldehydes and reactive ketones.

-

Protocol B (Advanced): Titanium(IV) Isopropoxide / NaBH₄ method for sterically hindered or electron-deficient ketones.

Strategic Analysis & Chemoselectivity

Successful derivatization requires navigating the "Chemoselectivity Triangle" of Molecule 1 .

The Chemoselectivity Map

The following diagram illustrates the reactivity risks associated with different reducing agents.

Figure 1: Chemoselectivity analysis. STAB (Sodium Triacetoxyborohydride) is preferred over catalytic hydrogenation to preserve the benzylic alcohol and aryl halide.

Reagent Selection Rationale

-

Sodium Triacetoxyborohydride (STAB): The reagent of choice.[2] It is mild and exhibits high selectivity for imines over aldehydes/ketones. Crucially, it does not reduce the aryl bromide or the benzylic alcohol under standard conditions [1][2].

-

Sodium Cyanoborohydride (NaCNBH₃): A viable alternative, particularly at pH 6-7.[1] However, toxicity concerns and the requirement for slightly acidic conditions (which might promote benzylic elimination) make it a second-line choice [3].

-

Catalytic Hydrogenation (H₂/Pd): Contraindicated. Palladium catalysts frequently cause hydrogenolysis of benzylic alcohols and dehalogenation of aryl bromides [4].

Experimental Protocols

Protocol A: Direct Reductive Amination with STAB

Applicability: Aliphatic aldehydes, benzaldehydes, and cyclic ketones (e.g., cyclohexanone). Mechanism: In situ formation of the imine/iminium species followed by selective hydride transfer.

Materials

-

Substrate: this compound (1.0 equiv)

-

Carbonyl: Aldehyde or Ketone (1.1 – 1.2 equiv)

-

Reagent: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)

-

Additive: Glacial Acetic Acid (AcOH) (1.0 – 2.0 equiv)

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a stir bar, dissolve the amine (1.0 equiv) in DCE (concentration ~0.1 M).

-

Imine Formation: Add the carbonyl compound (1.1 equiv).

-

Note: If the amine is supplied as a hydrochloride salt, add 1.0 equiv of Triethylamine (TEA) or Diisopropylethylamine (DIPEA) to liberate the free base.

-

-

Acid Catalysis: Add Glacial Acetic Acid (1.0 equiv). Stir at room temperature for 15–30 minutes to promote equilibrium toward the imine.

-

Reduction: Add STAB (1.5 equiv) in a single portion.

-

Observation: Mild effervescence may occur.

-

-

Reaction: Stir at room temperature under nitrogen. Monitor by LC-MS.[1][3]

-

Typical Time: Aldehydes: 1–4 hours; Ketones: 4–16 hours.[1]

-

-

Quench: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Stir for 15 minutes until gas evolution ceases.

-

Workup: Extract with Dichloromethane (DCM) or Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Ti(OiPr)₄ Mediated Reductive Amination

Applicability: Sterically hindered ketones or electron-deficient aryl ketones where equilibrium favors the ketone over the imine. Mechanism: Titanium(IV) acts as a Lewis acid and water scavenger, driving the equilibrium toward the imine (titanium-amine complex) prior to reduction [5].

Materials

-

Substrate: this compound (1.0 equiv)

-

Carbonyl: Hindered Ketone (1.1 – 1.5 equiv)

-

Lewis Acid: Titanium(IV) isopropoxide (Ti(OiPr)₄) (1.2 – 1.5 equiv)

-

Reducing Agent: Sodium Borohydride (NaBH₄) (1.5 equiv)

-

Solvent: Methanol (MeOH) or THF (anhydrous)

Step-by-Step Procedure

-

Complexation: In a dry flask under inert atmosphere (Ar/N₂), combine the amine (1.0 equiv) and ketone (1.2 equiv).

-

Lewis Acid Addition: Add Ti(OiPr)₄ (1.25 equiv) neat.

-

Incubation: Stir the neat mixture or concentrated THF solution at room temperature for 6–12 hours.

-

Checkpoint: Monitor by TLC/LCMS. The disappearance of the starting amine indicates formation of the imine-titanium species.[1]

-

-

Dilution: Dilute the viscous mixture with anhydrous Methanol (or Ethanol).

-

Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 equiv) portion-wise. (Caution: Exothermic hydrogen evolution).

-

Quench/Workup:

-

Add 1N NaOH or water to quench. A heavy white precipitate (TiO₂) will form.

-

Filter the suspension through a Celite pad. Wash the pad with MeOH/DCM.

-

Concentrate the filtrate and partition between EtOAc and water.

-

Data Summary & Troubleshooting

| Variable | Protocol A (STAB) | Protocol B (Ti-mediated) |

| Scope | Aldehydes, Reactive Ketones | Hindered/Aryl Ketones |

| Solvent | DCE, THF, DCM | Neat -> MeOH |

| Water Tolerance | Low (STAB decomposes slowly) | Very Low (Ti hydrolyzes) |

| Benzylic OH Stability | Excellent | Excellent |

| Aryl Bromide Stability | Excellent | Excellent |

| Major Byproduct | Dialkylation (if aldehyde in excess) | Reduction of ketone to alcohol |

Troubleshooting Guide

-

Issue: Dialkylation observed.

-

Cause: Primary amine is over-reacting with highly reactive aldehydes (e.g., formaldehyde, acetaldehyde).

-

Fix: Reverse addition (add amine to aldehyde) or lower the equivalents of aldehyde to 0.9. Use a bulky protecting group if mono-methylation is strictly required (e.g., Boc-protection then reduction of carbamate, though not reductive amination).[1]

-

-

Issue: Low conversion of ketone. [1]

-

Cause: Ketone is too sterically hindered; imine is not forming.[1]

-

Fix: Switch to Protocol B (Ti(OiPr)₄). Heat the imine formation step (50°C) before adding the reducing agent.

-

-

Issue: "Stuck" at intermediate.

-

Cause: Boron-amine complex formation.[1]

-

Fix: Ensure the quench is basic (pH > 10) or perform an acid wash (1N HCl) followed by basification to break boron-nitrogen complexes.

-

References

-

Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

-

Gribble, G. W. (1998). "Sodium Triacetoxyborohydride."[1][2][4] Encyclopedia of Reagents for Organic Synthesis. Link

-

Borch, R. F., et al. (1971). "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society, 93(12), 2897-2904. Link

- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Noting liability of benzylic alcohols and aryl halides).

-

Bhattacharyya, S. (1995). "Titanium(IV) Isopropoxide mediated Reductive Amination of Carbonyl Compounds." The Journal of Organic Chemistry, 60(15), 4928-4929. Link

Preparation of fluoxetine analogs using 3-Amino-1-(3-bromophenyl)propan-1-ol

This Application Note is structured as a high-level technical guide for drug discovery chemists. It moves beyond simple recipe-following to explain the strategic utility of the specified starting material for generating a library of serotonin reuptake inhibitor (SSRI) analogs.

Executive Summary

This protocol details the conversion of 3-Amino-1-(3-bromophenyl)propan-1-ol into functionalized fluoxetine analogs. Unlike standard industrial routes that target fluoxetine (Prozac®) directly, this method utilizes the 3-bromo substituent as a "chemical handle" for late-stage diversification (e.g., Suzuki-Miyaura coupling) and the primary amine for N-alkyl variation.

This approach allows researchers to rapidly generate Structure-Activity Relationship (SAR) libraries to probe the binding affinity of the serotonin transporter (SERT) without de novo synthesis for every analog.

Strategic Retrosynthesis & Pathway

The synthesis is designed around a "Protect-Activate-Diversify" strategy. Direct arylation of the amino-alcohol is risky due to competing N-arylation. Therefore, we employ a carbamate protection strategy to ensure chemoselective O-arylation.

Synthetic Workflow Diagram

The following logic flow illustrates the critical decision points and reaction cascades.

Caption: Modular synthetic pathway separating core construction from analog diversification.

Detailed Experimental Protocols

Step 1: Chemoselective N-Protection

Objective: Mask the primary amine to prevent N-arylation during the subsequent SNAr step. Rationale: While alkoxides are generally more nucleophilic than amines, the high temperatures required for SNAr can lead to mixed N- and O-arylated products. Boc-protection guarantees exclusive O-arylation.

Protocol:

-

Dissolution: Dissolve this compound (10.0 mmol, 1.0 eq) in anhydrous Dichloromethane (DCM, 50 mL).

-

Base Addition: Add Triethylamine (TEA, 15.0 mmol, 1.5 eq) followed by catalytic DMAP (0.5 mmol, 0.05 eq).

-

Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 1.1 eq) dropwise.

-

Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes). The amine spot (ninhydrin active) should disappear.

-

Workup: Wash with 1M HCl (2x), sat. NaHCO₃, and Brine. Dry over Na₂SO₄ and concentrate.

-

Yield Target: >90% as a viscous oil.

-

Step 2: O-Arylation (SNAr)

Objective: Install the trifluoromethylphenoxy group. Reagent Choice: We utilize 4-Fluorobenzotrifluoride instead of the chloro-analog. Although more expensive, the fluoro-leaving group significantly accelerates the SNAr reaction rate (Meisenheimer complex stability), allowing for milder conditions that preserve the Boc group and the bromine handle.

Protocol:

-

Setup: Flame-dry a 2-neck round bottom flask under Nitrogen.

-

Solvation: Dissolve the N-Boc Intermediate (from Step 1) in anhydrous DMSO (0.2 M concentration).

-

Note: DMSO is critical for SNAr to solvate the cation and increase alkoxide nucleophilicity.

-

-

Alkoxide Formation: Add Potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at RT. Stir for 30 mins. The solution will likely darken.

-

Safety: Avoid NaH if possible to minimize hydrogen gas evolution risks, though NaH is also effective.

-

-

Addition: Add 4-Fluorobenzotrifluoride (1.3 eq) via syringe.

-

Heating: Heat to 80°C for 6–12 hours.

-

Checkpoint: Monitor HPLC for consumption of the alcohol.

-

-

Quench: Cool to RT. Pour into ice-water (5x reaction volume). Extract with Diethyl Ether (Et₂O) or EtOAc.

-

Purification: Flash chromatography is usually required here to remove excess fluorobenzotrifluoride.

-

Step 3: Global Deprotection

Objective: Reveal the primary amine for final derivatization.

Protocol:

-

Dissolve the O-arylated intermediate in DCM (5 mL/mmol).

-

Add Trifluoroacetic acid (TFA) (2 mL/mmol).

-

Stir at RT for 2 hours.

-

Critical Workup: Concentrate to remove TFA. Redissolve in EtOAc and wash with saturated Na₂CO₃ until the aqueous layer is pH >10. (This ensures the amine is the free base, not the TFA salt).

Divergent Synthesis (The "Analog" Phase)

At this stage, you possess the Core Scaffold: 3-(3-bromophenyl)-3-(4-(trifluoromethyl)phenoxy)propan-1-amine .

Path A: Synthesis of "3-Bromo-Fluoxetine" (N-Methylation)

To mimic the pharmacophore of Fluoxetine (a secondary amine), you must methylate the primary amine.

-

Method: Reductive Amination (Eschweiler-Clarke variation or NaBH₄).

-

Protocol:

-

Reflux the amine with Paraformaldehyde (1.1 eq) in Methanol for 2 hours to form the imine.

-

Cool to 0°C and add NaBH₄ (2.0 eq).

-

Result: The N-methyl secondary amine (direct Fluoxetine analog).

-

Path B: Library Generation via Suzuki Coupling

The 3-bromo position is orthogonal to the previous chemistry. It can now be used to add bi-aryl complexity, often increasing metabolic stability or selectivity.

General Protocol:

-

Combine Core Scaffold (1.0 eq), Aryl Boronic Acid (1.5 eq), and Pd(dppf)Cl₂ (0.05 eq).

-

Solvent: Dioxane:Water (4:1). Base: K₂CO₃ (3.0 eq).

-

Heat at 90°C for 4 hours under Argon.

-

Utility: This allows the introduction of pyridines, furans, or substituted benzenes to probe the "aryl binding pocket" of the transporter.

Quality Control & Validation Data

To ensure the protocol was successful, compare your data against these expected parameters.

Table 1: Expected Analytical Data

| Compound Stage | TLC (Rf) | Key 1H NMR Signal (CDCl3) | Mass Spec (ESI+) |

| Starting Material | 0.2 (low) | δ 4.6 (dd, 1H, CH-OH) | [M+H]+ 230/232 |

| Step 2 (Protected Ether) | 0.7 (Non-polar) | δ 1.4 (s, 9H, Boc), δ 5.3 (dd, 1H, CH-O-Ar) | [M+Na]+ ~500 |

| Final Amine Core | 0.3 (Streaks) | δ 2.8 (t, 2H, CH₂-NH₂), Loss of Boc singlet | [M+H]+ ~374/376 |

Self-Validation Check:

-

The "Doubling" Effect: In Mass Spec, the presence of Bromine must show the characteristic 1:1 isotopic ratio (M and M+2 peaks). If this ratio is lost, you have accidentally debrominated (unlikely with these conditions) or failed to react the starting material.

-

Chirality: If the starting material was chiral (e.g., S-isomer), this sequence preserves stereochemistry as the chiral center (C-O bond formation) is not inverted during SNAr (alkoxide attack) or protection.

References

-

Core Fluoxetine Synthesis (Mannich/Reduction)

-

Source: Vertex AI Search / Google Patents. "Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor."[3] US Patent 2004/0102651 A1.

- URL

-

-

SNAr Conditions (Alkoxide/Fluorobenzotrifluoride)

-

Bromine-Substituted Analogs (SAR Context)

-

General SNAr Mechanism & Solvents

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Reaction Examples [cdb.ics.uci.edu]

- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Binding of bromine-substituted analogs of methylphenidate to monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scielo.br [scielo.br]

- 7. Fluoxetine | C17H18F3NO | CID 3386 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluoxetine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]

- 10. prepchem.com [prepchem.com]

Procedure for cyclization of 3-Amino-1-(3-bromophenyl)propan-1-ol to heterocycles

Application Note & Technical Guide

-Amino Alcohols[1]Executive Summary

This technical guide details the procedural frameworks for the cyclization of 3-Amino-1-(3-bromophenyl)propan-1-ol (CAS: 787615-13-8). As a bifunctional

-

Strained Azetidines: Via intramolecular nucleophilic substitution (

). -

Tetrahydro-1,3-oxazines: Via condensation with carbonyl electrophiles.

The preservation of the 3-bromophenyl moiety is critical, as it provides a handle for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) in late-stage drug diversification. This guide prioritizes scalability, atom economy, and reaction safety.

Chemical Pathway Analysis

The substrate presents a competition between intermolecular polymerization and intramolecular ring closure. The reaction trajectory is dictated by the activation strategy of the hydroxyl group and the concentration of the reaction medium.

Reaction Divergence Diagram

Figure 1: Divergent synthetic pathways for this compound. Pathway A favors high dilution to prevent polymerization.

Protocol A: Synthesis of 2-(3-bromophenyl)azetidine[1]

Target: 2-(3-bromophenyl)azetidine (CAS: 1270556-17-6) Mechanism: Activation of the secondary alcohol followed by intramolecular displacement by the primary amine.[1]

Strategic Rationale

Direct dehydration (Mitsunobu) is often erratic with primary amines due to bis-alkylation risks.[1] The preferred industrial route utilizes a stepwise activation-cyclization strategy. We employ Methanesulfonyl chloride (MsCl) to convert the alcohol to a mesylate, which is then displaced by the amine under basic conditions.

Critical Control Point: The cyclization step must be performed at high dilution (<0.05 M) to favor the intramolecular reaction (formation of a 4-membered ring) over intermolecular polymerization.

Detailed Procedure

Reagents:

-

Substrate: 1.0 eq

-

Methanesulfonyl chloride (MsCl): 1.1 eq[1]

-

Triethylamine (

): 2.5 eq -

Solvent: Dichloromethane (DCM) (anhydrous) and Acetonitrile (MeCN)[1]

-

Base for Cyclization: Potassium Carbonate (

) or Cesium Carbonate (

Step-by-Step Protocol:

-

N-Protection (Transient) & Activation:

-

Note: While direct cyclization is possible, transient protection (e.g., Boc) often improves yields. However, for this direct protocol, we assume careful control of stoichiometry.

-

Dissolve this compound (10 mmol) in anhydrous DCM (50 mL) at 0°C.

-

Add

(25 mmol) followed by dropwise addition of MsCl (11 mmol). -

Stir at 0°C for 1 hour, then warm to RT for 2 hours. Monitoring: TLC should show consumption of starting material and formation of the O-mesylate.

-

Quench: Wash with saturated

, dry over

-

-

Thermal Cyclization:

-

Dissolve the crude mesylate in high-dilution MeCN (200 mL, ~0.05 M concentration).

-

Add solid

(3.0 eq) or -

Heat to reflux (80-82°C) for 12–16 hours.

-

Mechanism:[2][3][4][5][6] The free amine (liberated by carbonate) attacks the secondary mesylate. The 3-bromo substituent exerts an inductive effect, slightly deactivating the benzylic position, but the reaction proceeds via favorable entropic factors despite the ring strain.

-

-

Workup & Isolation:

-

Filter off inorganic solids.

-

Concentrate the filtrate.

-

Purification: Flash column chromatography (Silica gel).

-

Eluent: DCM:MeOH:NH4OH (95:4:1). Azetidines are polar and basic; the ammonia is crucial to prevent streaking.

-

Data Specifications

| Parameter | Specification | Notes |

| Yield Target | 55–70% | Losses primarily due to oligomerization.[1] |

| Reaction Time | 16–24 Hours | Includes activation and cyclization. |

| Key Impurity | Linear Dimer | Formed if concentration > 0.1 M. |

| Appearance | Pale Yellow Oil | Darkens upon air exposure (oxidation). |

Protocol B: Synthesis of Tetrahydro-1,3-oxazines

Target: 6-(3-bromophenyl)-1,3-oxazinane Mechanism: Condensation of 1,3-amino alcohol with formaldehyde equivalents.

Strategic Rationale

This reaction creates a 6-membered ring which is thermodynamically stable (chair conformation). It serves as a bioisostere for morpholines or as a "masked" amino alcohol prodrug strategy.

Detailed Procedure

Reagents:

-

Substrate: 1.0 eq

-

Paraformaldehyde: 1.2 eq (as Formaldehyde source)

-

Solvent: Toluene or Ethanol[1]

-

Catalyst: Molecular Sieves (4Å) or Dean-Stark apparatus.

Step-by-Step Protocol:

-

Reactant Assembly:

-

In a round-bottom flask equipped with a Dean-Stark trap (if using Toluene), combine this compound (10 mmol) and Paraformaldehyde (12 mmol).

-

Add Toluene (50 mL).

-

-

Condensation:

-

Isolation:

-

Filter to remove drying agents/sieves.

-

Concentrate in vacuo.[4]

-

The product is often a crystalline solid or stable oil that requires minimal purification. Recrystallize from Hexane/EtOAc if necessary.

-

Advanced Pathway: Intramolecular Buchwald-Hartwig (Hypothetical)

Concept: Utilization of the 3-bromo handle for cyclization. Target: 2,3,4,5-Tetrahydro-1H-2-benzazepine derivatives.

While the primary amine typically attacks electrophiles, the presence of the aryl bromide allows for Pd-catalyzed N-arylation.

-

Geometry Check: The chain is attached at C1. The bromide is at C3.

-

Cyclization: N-attack at C3 forms a 7-membered ring (Benzazepine).

-

Catalyst System:

/ BINAP or RuPhos. -

Base: NaOtBu.

-

Note: This competes with intermolecular coupling. High dilution is strictly required.

References

-

Appel Reaction & Activation

-

Appel, R. "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." Angewandte Chemie International Edition, 1975.[5]

-

-

Azetidine Synthesis

-

Oxazine Formation

-

"Formaldehyde surrogates in multicomponent reactions." Beilstein Journal of Organic Chemistry, 2025.[7]

-

-

Substrate Data

-

PubChem CID 44891234: 3-Amino-3-(3-bromophenyl)propan-1-ol.[10]

-

Sources

- 1. 1270556-17-6|2-(3-Bromophenyl)azetidine|BLD Pharm [bldpharm.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Appel reaction - Wikipedia [en.wikipedia.org]

- 4. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 5. Appel Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. researchgate.net [researchgate.net]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. BJOC - Formaldehyde surrogates in multicomponent reactions [beilstein-journals.org]

- 9. A Single-Step Synthesis of Azetidine-3-amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 3-Amino-3-(3-bromo-phenyl)-propan-1-ol | C9H12BrNO | CID 44891234 - PubChem [pubchem.ncbi.nlm.nih.gov]

Reagents for protecting group strategies on 3-Amino-1-(3-bromophenyl)propan-1-ol

PART 1: EXECUTIVE SUMMARY & STRATEGIC ANALYSIS

The Scaffold Challenge

The molecule 3-Amino-1-(3-bromophenyl)propan-1-ol represents a "triad of reactivity" often encountered in the synthesis of SNRI/SSRI antidepressants (e.g., Fluoxetine/Atomoxetine analogs) and kinase inhibitors.

To successfully utilize this building block, the chemist must navigate three distinct reactive sites:

-

Primary Amine (

): Highly nucleophilic, basic ( -

Benzylic Alcohol (

): Susceptible to oxidation, elimination (dehydration to styrene derivatives under acidic conditions), and nucleophilic substitution. -

Aryl Bromide (

): The "payload" for downstream cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig). It is sensitive to hydrogenolysis (

The "N-First" Strategy

Field experience dictates an "N-First" protection strategy . Attempting to protect the alcohol first often leads to mixtures due to the higher nucleophilicity of the amine or

Recommended Route:

-

Chemoselective N-Protection: Mask the amine using a carbamate (Boc or Fmoc).

-

O-Protection (Optional): If the alcohol interferes with subsequent coupling steps (e.g., by quenching organometallics), protect it as a silyl ether (TBS).

PART 2: REAGENT SELECTION GUIDE

The following table contrasts the viability of common protecting groups specifically for this brominated amino-alcohol scaffold.

| Protection Strategy | Reagent | Suitability | Critical Analysis for this compound |

| N-Boc (tert-Butyloxycarbonyl) | High | Best Choice. Chemoselective.[1] Stable to base (Suzuki coupling). Cleaved by acid (TFA/HCl). Note: Avoid strong acid heating to prevent benzylic dehydration. | |

| N-Fmoc (Fluorenylmethyloxycarbonyl) | High | Orthogonal Choice. Stable to acid. Cleaved by Piperidine. Ideal if the Ar-Br coupling requires acidic workup or if the final product is acid-sensitive. | |

| N-Cbz (Benzyloxycarbonyl) | Low/Risky | Warning: Standard deprotection ( | |

| O-TBS (tert-Butyldimethylsilyl) | High | Best O-Protecting Group. Stable to base and mild reduction. Cleaved by TBAF or mild acid. Compatible with N-Boc.[2] | |

| O-Ac (Acetyl) | Medium | Risk of Migration. Acetyl groups can migrate ( |

PART 3: VISUALIZED WORKFLOWS

Pathway Logic: Orthogonal Protection

The following diagram illustrates the logical flow for fully protecting the scaffold to prepare it for a Suzuki Coupling reaction.

Caption: Sequential protection workflow ensuring the Aryl Bromide remains intact for downstream coupling.

Decision Tree: Deprotection Compatibility

Choosing the wrong group can destroy the Ar-Br payload.

Caption: Deprotection logic map highlighting the stability of the Aryl Bromide and Benzylic Alcohol.

PART 4: DETAILED EXPERIMENTAL PROTOCOLS

Protocol A: Chemoselective N-Boc Protection

Objective: Protect the primary amine without reacting with the secondary alcohol or affecting the aryl bromide. Mechanism: The primary amine is significantly more nucleophilic than the alcohol. By controlling stoichiometry and avoiding strong bases (like NaH), exclusive N-protection is achieved.

Materials

-

Substrate: this compound (1.0 equiv)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.1 equiv) -

Solvent: Dichloromethane (DCM) or THF

-

Base: Triethylamine (TEA) (1.2 equiv) [Optional: Can be run base-free in MeOH]

Step-by-Step Procedure

-

Preparation: Dissolve 10 mmol of the amino-alcohol in 50 mL of DCM (

) in a round-bottom flask. -

Addition: Cool the solution to

(ice bath). Add TEA (12 mmol) followed by the slow addition of -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Validation: Monitor by TLC. The amine spot (ninhydrin active) should disappear; a less polar spot (UV active) should appear.

-

-

Workup: Quench with water (30 mL). Separate the organic layer. Wash the aqueous layer with DCM (

). -

Purification: Wash combined organics with brine, dry over

, and concentrate-

Note: The crude product is often pure enough for the next step. If not, purify via silica gel chromatography (Hexane/EtOAc).

-

Expected Yield: 90–95%

Protocol B: O-Silylation (TBS) of N-Boc Intermediate

Objective: Protect the secondary alcohol to prevent proton quenching during organometallic coupling.

Materials

-

Substrate: N-Boc-3-Amino-1-(3-bromophenyl)propan-1-ol (from Protocol A)

-

Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

-

Catalyst/Base: Imidazole (2.5 equiv)

-

Solvent: DMF (Anhydrous)

Step-by-Step Procedure

-

Preparation: Dissolve the N-Boc intermediate (10 mmol) and Imidazole (25 mmol) in anhydrous DMF (30 mL).

-

Addition: Add TBSCl (12 mmol) portion-wise at

. -

Reaction: Stir at RT for 12–18 hours.

-

Validation: IR spectroscopy should show the disappearance of the broad -OH stretch (

).

-

-

Workup: Dilute with

or EtOAc (100 mL). Wash with water ( -

Purification: Dry over

, concentrate, and purify via short-path silica chromatography.

Expected Yield: 85–92%

PART 5: TROUBLESHOOTING & CRITICAL NOTES

1. The "Ar-Br" Hydrogenolysis Trap

Issue: A common error is using Cbz protection and attempting to remove it via standard hydrogenolysis (

2. Benzylic Dehydration

Issue: The secondary alcohol is benzylic. Upon deprotection of the N-Boc group with strong acid (e.g., neat TFA or refluxing HCl), the alcohol can eliminate to form the styrene derivative (cinnamyl-type structure). Solution:

-

Use HCl in Dioxane at

rather than neat TFA. -

Limit reaction time strictly to the disappearance of the starting material.

-